L-ラムノネートナトリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium L-Rhamnonate is a sodium salt of L-rhamnonic acid, a carbohydrate acid anion. It is derived from L-rhamnose, a deoxy-hexose sugar commonly found in nature, particularly in plants as part of complex pectin polysaccharides and in many bacteria as a component of the cell wall . Sodium L-Rhamnonate is used in various scientific research applications due to its unique properties and biological significance.

科学的研究の応用

Sodium L-Rhamnonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

作用機序

Target of Action

Sodium L-Rhamnonate primarily targets enzymes involved in the non-phosphorylated pathway of L-rhamnose catabolism . These enzymes include L-rhamnose-1-dehydrogenase (LraA), L-rhamnono-γ-lactonase (LraB), and L-rhamnonate dehydratase (LraC) . These enzymes play a crucial role in the metabolism of L-rhamnose, a sugar found in nature mainly as a component of certain plant structural polysaccharides and bioactive metabolites .

Mode of Action

Sodium L-Rhamnonate interacts with its targets by serving as a substrate for the enzymes in the L-rhamnose catabolic pathway . The compound is first oxidized by L-rhamnose-1-dehydrogenase (LraA) to L-rhamnono-γ-lactone, which is then converted to L-rhamnonate by L-rhamnono-γ-lactonase (LraB) .

Biochemical Pathways

The biochemical pathway affected by Sodium L-Rhamnonate is the non-phosphorylated pathway of L-rhamnose catabolism . In this pathway, L-rhamnose is converted to pyruvate and L-lactaldehyde via four metabolic reactions . The downstream effects of this pathway include the production of energy and metabolic intermediates for the cell .

Pharmacokinetics

It is known that the compound enters cells via specific uptake systems

Result of Action

The action of Sodium L-Rhamnonate results in the metabolism of L-rhamnose, leading to the production of energy and metabolic intermediates . This action is essential for organisms that utilize L-rhamnose as a nutrient source .

Action Environment

The action of Sodium L-Rhamnonate can be influenced by environmental factors such as the presence of glucose. For instance, in Aspergillus nidulans, the catabolism of L-rhamnose is repressed by glucose via a CreA-independent mechanism . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions .

生化学分析

Biochemical Properties

Sodium L-Rhamnonate interacts with several enzymes and proteins in biochemical reactions. In the non-phosphorylated pathway of Schefferomyces stipitis, L-rhamnose is converted to pyruvate and L-lactaldehyde via four metabolic reactions involving a L-rhamnose-1-dehydrogenase (RHA1) that oxidizes L-rhamnose to L-rhamnono-Y-lactone, a L-rhamnono-γ-lactonase (LRA2) that converts L-rhamnono-γ-lactone to L-rhamnonate .

Cellular Effects

Sodium L-Rhamnonate has significant effects on various types of cells and cellular processes. For instance, in Aspergillus niger, the deletion of lraA and lraB, genes involved in the catabolism of L-rhamnose, negatively affects both growth on L-rhamnose and the synthesis of α-L-rhamnosidases .

Molecular Mechanism

The molecular mechanism of Sodium L-Rhamnonate involves its conversion to pyruvate and L-lactaldehyde through a series of enzymatic reactions. This process involves the oxidation of L-rhamnose to L-rhamnono-Y-lactone by L-rhamnose-1-dehydrogenase, followed by the conversion of L-rhamnono-γ-lactone to L-rhamnonate by L-rhamnono-γ-lactonase .

Temporal Effects in Laboratory Settings

The effects of Sodium L-Rhamnonate change over time in laboratory settings. For instance, in Aspergillus niger, the expression of L-rhamnose-induced genes is reduced in lraA and lraB deletion strains when grown in transfer experiments to L-rhamnose and L-rhamnonate .

Metabolic Pathways

Sodium L-Rhamnonate is involved in the non-phosphorylated pathway of L-rhamnose catabolism. This pathway includes four metabolic enzymes: L-rhamnose-1-dehydrogenase, L-rhamnono-γ-lactonase, L-rhamnonate dehydratase, and L-2-keto-3-deoxyrhamnonate aldolase .

準備方法

Synthetic Routes and Reaction Conditions: Sodium L-Rhamnonate can be synthesized through the biotransformation of L-rhamnose using specific microorganisms. For instance, Pseudomonas taetrolens has been reported to transform L-rhamnose into L-rhamnonic acid, which can then be converted to its sodium salt . The biotransformation process involves the oxidation of L-rhamnose, and the reaction conditions typically include a temperature of 37°C, a cell concentration with an optical density (OD) of 600 at 40, and a shaker speed of 180 rpm .

Industrial Production Methods: Industrial production of Sodium L-Rhamnonate follows similar biotransformation processes but on a larger scale. The use of bioreactors and controlled fermentation conditions ensures high yield and purity of the product. The final product is often purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy .

化学反応の分析

Types of Reactions: Sodium L-Rhamnonate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Sodium L-Rhamnonate can be oxidized to form L-rhamnonic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced to L-rhamnose using reducing agents like sodium borohydride.

Substitution: Sodium L-Rhamnonate can participate in substitution reactions where the sodium ion is replaced by other cations.

Major Products Formed:

Oxidation: L-rhamnonic acid

Reduction: L-rhamnose

Substitution: Various metal salts of L-rhamnonate

類似化合物との比較

Sodium L-Rhamnonate is unique due to its specific structure and properties. Similar compounds include:

L-Rhamnose: A deoxy-hexose sugar that serves as the precursor to L-rhamnonic acid.

L-Mannonate: Another carbohydrate acid anion with a similar structure but derived from mannose.

Lactobionic Acid: An oxidation product of lactose, used in food and cosmetics for its humectant and antioxidant properties.

Sodium L-Rhamnonate stands out due to its specific applications in microbial metabolism and its potential in various industrial processes.

特性

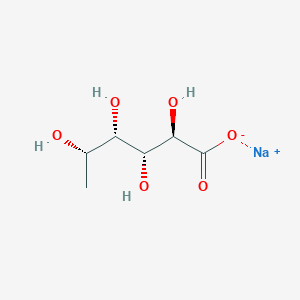

IUPAC Name |

sodium;(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.Na/c1-2(7)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOLBEMWUZGFHH-WPFDRSMRSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)

![D-[1-2H]Mannose](/img/structure/B583905.png)